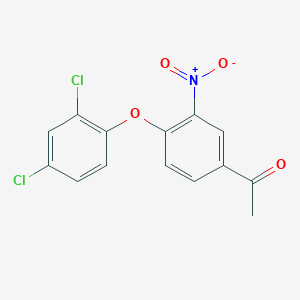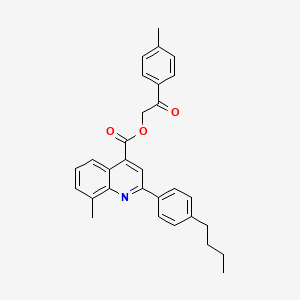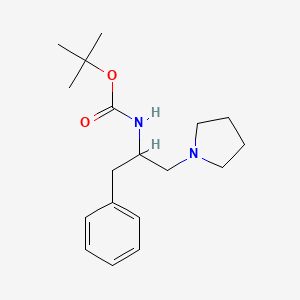
OVA-E1 peptide TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of OVA-E1 peptide trifluoroacetate involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of OVA-E1 peptide trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. This involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity (>98%) .
Analyse Des Réactions Chimiques
Types of Reactions
OVA-E1 peptide trifluoroacetate primarily undergoes:
Oxidation: Involving the oxidation of specific amino acid residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution during synthesis to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products
The major products formed from these reactions are typically the modified peptides with altered sequences or functional groups, depending on the specific reaction conditions used.
Applications De Recherche Scientifique
OVA-E1 peptide trifluoroacetate is widely used in scientific research due to its ability to activate specific signaling pathways. Some of its applications include:
Chemistry: Used as a model peptide in studies involving peptide synthesis and modification.
Biology: Investigates the activation of p38 and JNK pathways in thymocytes.
Medicine: Potential therapeutic applications in modulating immune responses.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
Mécanisme D'action
OVA-E1 peptide trifluoroacetate exerts its effects by activating the p38 and JNK signaling cascades. These pathways are involved in various cellular processes, including inflammation, apoptosis, and stress responses. The peptide binds to specific receptors on thymocytes, leading to the phosphorylation and activation of p38 and JNK .
Comparaison Avec Des Composés Similaires
Similar Compounds
SIINFEKL: The parent peptide from which OVA-E1 peptide trifluoroacetate is derived.
SB 202190: A p38 MAPK inhibitor with similar applications in research.
Astragaloside IV: Another compound that inhibits ERK1/2 and JNK activation
Uniqueness
OVA-E1 peptide trifluoroacetate is unique due to its specific sequence and ability to activate both p38 and JNK pathways in thymocytes, making it a valuable tool in immunological research .
Propriétés
Formule moléculaire |
C49H77F3N10O16 |
|---|---|
Poids moléculaire |
1119.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C47H76N10O14.C2HF3O2/c1-7-26(5)38(57-46(69)39(27(6)8-2)56-40(63)29(49)17-19-36(59)60)45(68)54-33(24-35(50)58)44(67)53-32(23-28-14-10-9-11-15-28)43(66)52-31(18-20-37(61)62)42(65)51-30(16-12-13-21-48)41(64)55-34(47(70)71)22-25(3)4;3-2(4,5)1(6)7/h9-11,14-15,25-27,29-34,38-39H,7-8,12-13,16-24,48-49H2,1-6H3,(H2,50,58)(H,51,65)(H,52,66)(H,53,67)(H,54,68)(H,55,64)(H,56,63)(H,57,69)(H,59,60)(H,61,62)(H,70,71);(H,6,7)/t26-,27-,29-,30-,31-,32-,33-,34-,38-,39-;/m0./s1 |
Clé InChI |
OAOVWFXRXDBOSX-YUPPFQQGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B15087449.png)
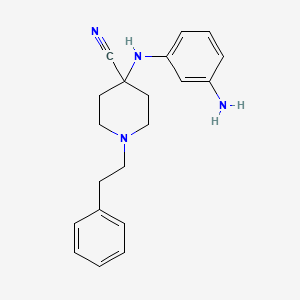
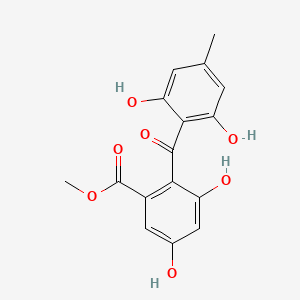
![10-(4-biphenylyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B15087460.png)
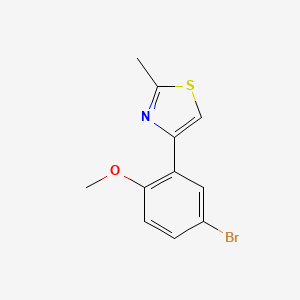
![1-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B15087479.png)
![(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15087481.png)
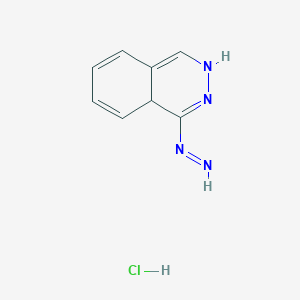
![Furan, 2,2'-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]-](/img/structure/B15087487.png)

